2-Bromo-5-phenyltetraphene-7,12-dione
Description
2-Bromo-5-phenyltetraphene-7,12-dione is a polycyclic aromatic compound featuring a tetraphene backbone (four linearly fused benzene rings) substituted with a bromine atom at position 2, a phenyl group at position 5, and two ketone groups at positions 7 and 12.
Properties
CAS No. |
62051-41-6 |
|---|---|
Molecular Formula |
C24H13BrO2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-bromo-5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C24H13BrO2/c25-15-10-11-16-19(14-6-2-1-3-7-14)13-21-22(20(16)12-15)24(27)18-9-5-4-8-17(18)23(21)26/h1-13H |
InChI Key |
IWVKVYVJANNMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=C2C=CC(=C4)Br)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyltetraphene-7,12-dione typically involves the bromination of 5-phenyltetraphene-7,12-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-5-phenyltetraphene-7,12-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenyltetraphene-7,12-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-5-phenyltetraphene-7,12-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- Tetraphene vs. Indoloquinazoline Frameworks :
Unlike indolo[2,1-b]quinazoline-6,12-dione derivatives (e.g., tryptanthrins), which integrate indole and quinazoline moieties, 2-bromo-5-phenyltetraphene-7,12-dione is based on a fully aromatic tetraphene system. This difference in conjugation may lead to distinct electronic properties, such as altered absorption spectra or redox behavior .
Substituent Effects
- Bromo vs. Nitro/Amino Groups: Tryptanthrin derivatives often feature nitro or amino groups at position 8, which are introduced via nitration and reduction (e.g., 8-nitroindolo[2,1-b]quinazoline-6,12-dione → 8-amino derivative) .
- Phenyl Group Influence :
The phenyl group at position 5 could enhance π-π stacking interactions compared to simpler alkyl or hydrogen substituents, affecting solubility or aggregation behavior .
Spectroscopic Properties
- Infrared (IR) Spectroscopy :
Isoindoloquinazoline-diones (e.g., compounds III and IV in ) exhibit carbonyl absorption bands at ~1640 cm⁻¹, with shifts depending on conjugation with adjacent C=N bonds. The tetraphene-dione system may show similar bands, but the bromine substituent could induce electron-withdrawing effects, raising the carbonyl wavenumber slightly . - Ultraviolet-Visible (UV-Vis) Spectroscopy :
Isoindolo[2,1-a]quinazoline-5,11-dione (III) absorbs at 310 nm, while isoindolo[1,2-l]quinazoline-10,12-dione (IV) absorbs at 275 nm due to differences in conjugation . The extended tetraphene system in the target compound may absorb at longer wavelengths (>300 nm), with bromine and phenyl groups further modulating λmax.
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Core Structure | Key Substituents | IR (C=O, cm⁻¹) | UV λmax (nm) |
|---|---|---|---|---|
| 2-Bromo-5-phenyltetraphene-7,12-dione | Tetraphene | Br (C2), Ph (C5) | ~1650* | ~320* |
| Indolo[2,1-b]quinazoline-6,12-dione | Indoloquinazoline | H (C8) | 1640 | 310 |
| 8-Nitroindolo[2,1-b]quinazoline-6,12-dione | Indoloquinazoline | NO₂ (C8) | 1635 | 290 |
| Isoindolo[2,1-a]quinazoline-5,11-dione (III) | Isoindoloquinazoline | None | 1640 | 310 |
| Isoindolo[1,2-l]quinazoline-10,12-dione (IV) | Isoindoloquinazoline | None | 1620 | 275 |
*Predicted based on analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
